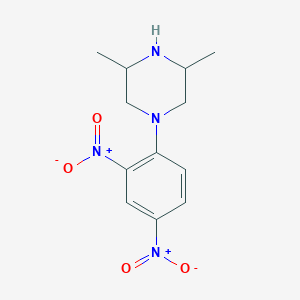![molecular formula C24H22N4 B416522 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B416522.png)
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines and have a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benzimidazol-2-ylmethyl phenyl ether
- 1,2-bis(imidazol-1-ylmethyl)benzene
- N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine
Uniqueness
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLBUTAN-2-YL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C24H22N4 |
|---|---|
Peso molecular |
366.5g/mol |
Nombre IUPAC |
2-[1-(1H-benzimidazol-2-yl)-3-phenylbutan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C24H22N4/c1-16(17-9-3-2-4-10-17)18(24-27-21-13-7-8-14-22(21)28-24)15-23-25-19-11-5-6-12-20(19)26-23/h2-14,16,18H,15H2,1H3,(H,25,26)(H,27,28) |
Clave InChI |
GAELJTQGYRTLNW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
SMILES canónico |
CC(C1=CC=CC=C1)C(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


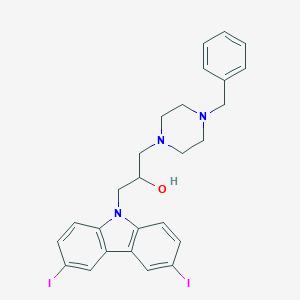
![6-(4-Fluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B416441.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-{4-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B416442.png)
![7-(2-hydroxyethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B416443.png)
![5-{3-nitrobenzylidene}-2-[4-(5-{3-nitrobenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B416446.png)
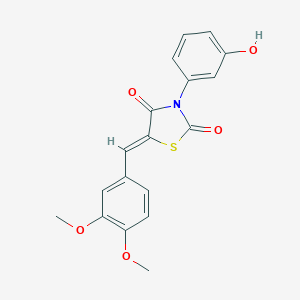
![methyl 4-[(2-(4-methyl-1-piperazinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B416450.png)

![5-(3-hydroxybenzylidene)-2-{4-[5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B416453.png)
![5-(4-methylbenzylidene)-2-{4-[5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B416454.png)
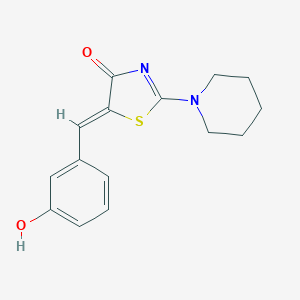
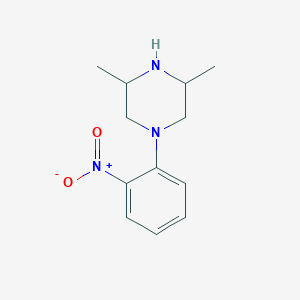
![1-[4-(2,4-Dinitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B416459.png)
